Cas no 220493-65-2 ((+)-(3aR,4S,8bS,2'R)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-4-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one)

(+)-(3aR,4S,8bS,2'R)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-4-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one structure
220493-65-2 structure
Nome del prodotto:(+)-(3aR,4S,8bS,2'R)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-4-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one
Numero CAS:220493-65-2
MF:C19H22O6
MW:346.374386310577
CID:1996492
PubChem ID:54754036

(+)-(3aR,4S,8bS,2'R)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-4-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-(3aR,4S,8bS,2'R)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-4-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one
    • (+)-orobanchol
    • orobanchol
    • SCHEMBL13857707
    • rel-(3E,3aR,4R,8bR)-3-((((2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-4-hydroxy-8,8-dimethyl-2H-indeno(1,2-b)furan-2-one
    • UNII-HT1825LV39
    • rel-(3E,3aR,4R,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,5,6,7,8,8b-octahydro-4-hydroxy-8,8-dimethyl-2H-indeno[1,2-b]furan-2-one
    • Orobanchol [MI]
    • HY-N7446
    • CHEBI:195254
    • (3E,3aR,4R,8bR)-3-((((2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-4-hydroxy-8,8-dimethyl-2H-indeno(1,2-b)furan-2-one
    • 220493-64-1
    • HT1825LV39
    • 220493-65-2
    • 2H-Indeno(1,2-b)furan-2-one, 3-((((2R)-2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy)methylene)-3,3a,4,5,6,7,8,8b-octahydro-4-hydroxy-8,8-dimethyl-, (3E,3aR,4R,8bR)-
    • DTXSID901099643
    • Inchi: InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3
    • Chiave InChI: CDBBMEYPRMUMTR-UHFFFAOYSA-N
    • Sorrisi: CC1=CC(O\C=C2/C3C(O)C4=C(C3OC2=O)C(C)(C)CCC4)OC1=O |c:10,t:1|

Proprietà calcolate

  • Massa esatta: 346.14163842Da
  • Massa monoisotopica: 346.14163842Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 741
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 82.1Ų

(+)-(3aR,4S,8bS,2'R)-3-[(E)-2',5'-dihydro-4'-methyl-5'-oxo-2'-furanyloxymethylene]-4-hydroxy-8,8-dimethyl-3,3a,4,5,6,7,8,8b-octahydroindeno[1,2-b]furan-2-one Letteratura correlata

Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd